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molecular formula C11H13NO2 B8093186 3-oxo-N-phenylpentanamide

3-oxo-N-phenylpentanamide

Cat. No. B8093186
M. Wt: 191.23 g/mol
InChI Key: HGXLVMRQQYHNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04739083

Procedure details

The title compound was prepared from 3-oxo-N-phenylvaleramide (m.p. 84.0°-85.5° C.) and 2,2,6-trimethyl-4H-1,3-dioxin-4-one, instead of 2-ethyl-2,6-dimethyl-4H-1,3-dioxin-4-one in Example 15, as the raw materials in a similar way to the method described in Example 15. (Yield: 49%) m.p.: 154.5°-156° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-ethyl-2,6-dimethyl-4H-1,3-dioxin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:13][CH3:14])[CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].CC1(C)[O:21][C:20](=O)[CH:19]=[C:18]([CH3:23])O1.C(C1(C)OC(=O)C=C(C)O1)C>>[CH2:13]([C:2]1[O:1][C:18]([CH3:23])=[CH:19][C:20](=[O:21])[C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)NC1=CC=CC=C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(=CC(O1)=O)C)C
Name
2-ethyl-2,6-dimethyl-4H-1,3-dioxin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(OC(=CC(O1)=O)C)C
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1OC(=CC(C1C(=O)NC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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